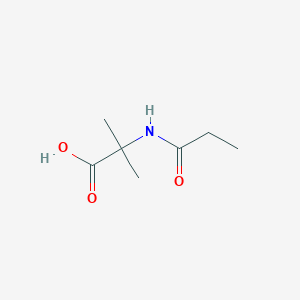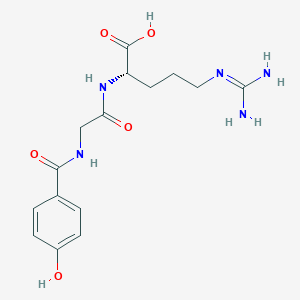
4-Hydroxybenzoylglycylarginine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxybenzoylglycylarginine, also known as HOGA, is a small molecule that has been gaining attention in the scientific community due to its potential therapeutic applications. HOGA is a derivative of arginine, an amino acid that plays a crucial role in various physiological processes.
作用机制
The mechanism of action of 4-Hydroxybenzoylglycylarginine involves the inhibition of ACE. ACE is an enzyme that converts angiotensin I to angiotensin II, a potent vasoconstrictor. 4-Hydroxybenzoylglycylarginine inhibits ACE by binding to its active site, preventing the conversion of angiotensin I to angiotensin II. This leads to the relaxation of blood vessels and a decrease in blood pressure.
生化和生理效应
4-Hydroxybenzoylglycylarginine has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on ACE, 4-Hydroxybenzoylglycylarginine has been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative damage. 4-Hydroxybenzoylglycylarginine has also been shown to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various tissues.
实验室实验的优点和局限性
One of the advantages of using 4-Hydroxybenzoylglycylarginine in lab experiments is its specificity for ACE inhibition. 4-Hydroxybenzoylglycylarginine does not inhibit other enzymes involved in the renin-angiotensin system, making it a useful tool for studying the effects of ACE inhibition. However, one limitation of using 4-Hydroxybenzoylglycylarginine in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer 4-Hydroxybenzoylglycylarginine to cells or animals in experiments.
未来方向
There are several future directions for research on 4-Hydroxybenzoylglycylarginine. One area of research is the development of more efficient synthesis methods for 4-Hydroxybenzoylglycylarginine. Another area of research is the exploration of other potential therapeutic applications for 4-Hydroxybenzoylglycylarginine. For example, 4-Hydroxybenzoylglycylarginine has been shown to have anti-inflammatory properties, so it may have potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-Hydroxybenzoylglycylarginine and its potential limitations as a therapeutic agent.
Conclusion
In conclusion, 4-Hydroxybenzoylglycylarginine is a small molecule that has potential therapeutic applications in various diseases, particularly hypertension. Its mechanism of action involves the inhibition of ACE, leading to the relaxation of blood vessels and a decrease in blood pressure. 4-Hydroxybenzoylglycylarginine also has antioxidant and anti-inflammatory properties. While there are limitations to using 4-Hydroxybenzoylglycylarginine in lab experiments, it remains a useful tool for studying the effects of ACE inhibition. Further research is needed to fully understand the potential therapeutic applications of 4-Hydroxybenzoylglycylarginine and its limitations.
合成方法
4-Hydroxybenzoylglycylarginine can be synthesized through a multi-step process starting from 4-hydroxybenzoyl chloride and glycine. The first step involves the reaction of 4-hydroxybenzoyl chloride with glycine to form N-(4-hydroxybenzoyl)glycine. The second step involves the conversion of N-(4-hydroxybenzoyl)glycine to N-(4-hydroxybenzoyl)glycyl chloride. The final step involves the reaction of N-(4-hydroxybenzoyl)glycyl chloride with arginine to form 4-Hydroxybenzoylglycylarginine.
科学研究应用
4-Hydroxybenzoylglycylarginine has been studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of hypertension. 4-Hydroxybenzoylglycylarginine has been shown to inhibit the activity of an enzyme called angiotensin converting enzyme (ACE), which is involved in the regulation of blood pressure. Inhibition of ACE by 4-Hydroxybenzoylglycylarginine leads to the relaxation of blood vessels and a decrease in blood pressure.
属性
CAS 编号 |
106131-91-3 |
|---|---|
产品名称 |
4-Hydroxybenzoylglycylarginine |
分子式 |
C15H21N5O5 |
分子量 |
351.36 g/mol |
IUPAC 名称 |
(2S)-5-(diaminomethylideneamino)-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C15H21N5O5/c16-15(17)18-7-1-2-11(14(24)25)20-12(22)8-19-13(23)9-3-5-10(21)6-4-9/h3-6,11,21H,1-2,7-8H2,(H,19,23)(H,20,22)(H,24,25)(H4,16,17,18)/t11-/m0/s1 |
InChI 键 |
KWGURUHJWXXKEQ-NSHDSACASA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O |
SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)O |
规范 SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)O |
其他 CAS 编号 |
106131-91-3 |
同义词 |
4-hydroxy-Bz-Gly-L-Arg 4-hydroxybenzoylglycine-arginine 4-hydroxybenzoylglycylarginine pHHA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



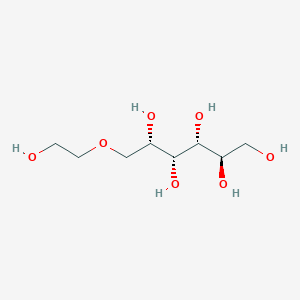
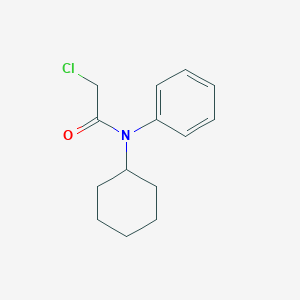
![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)
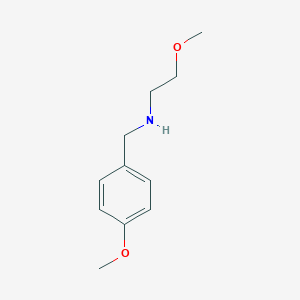
![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)
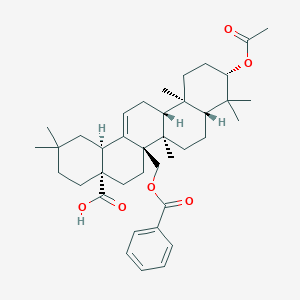
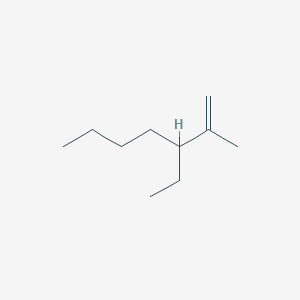
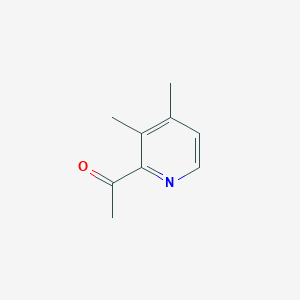
![(1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B34854.png)
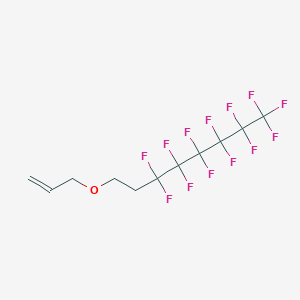
![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)

